TGR5 Receptor Agonism Potency: Target Compound vs. Patent-Disclosed Comparators
In a luciferase reporter gene assay measuring TGR5-mediated intracellular cAMP elevation, the target compound (US10323016, Example 24) exhibited an EC₅₀ of 68 nM [1]. Within the same patent, structurally related examples span a potency range from sub-100 nM to >10 µM. For instance, Example 8 (a close analog with a different benzamide substitution) showed an EC₅₀ of 1.2 µM, representing an approximately 18-fold weaker potency [1]. The 68 nM EC₅₀ positions the target compound among the more potent TGR5 agonists in the disclosed series, but explicit rank-ordering data for all examples are not publicly available beyond what is retrievable from BindingDB.
| Evidence Dimension | TGR5 receptor agonism potency (EC₅₀) |
|---|---|
| Target Compound Data | EC₅₀ = 68 nM |
| Comparator Or Baseline | Example 8 from US10323016: EC₅₀ = 1,200 nM (1.2 µM). Additional examples in patent span EC₅₀ values from ~50 nM to >10,000 nM. |
| Quantified Difference | ~18-fold greater potency than Example 8; both are active TGR5 agonists within the same assay system. |
| Conditions | Luciferase reporter gene assay measuring intracellular cAMP increase upon TGR5 activation in recombinant cell lines. |
Why This Matters
For researchers selecting a TGR5 agonist tool compound, the 68 nM EC₅₀ indicates a potency level suitable for cellular studies without the receptor desensitization risks associated with ultra-potent (sub-nM) agonists, while still providing sufficient activity to generate robust assay windows.
- [1] BindingDB BDBM398285. US10323016, Example 24. TGR5 EC₅₀: 68 nM; comparative data for Example 8 (EC₅₀ ~1,200 nM). BindingDB. Accessed April 2026. View Source
